molecular formula C6H14Hg B090860 Mercury, diisopropyl- CAS No. 1071-39-2

Mercury, diisopropyl-

Cat. No.: B090860
CAS No.: 1071-39-2
M. Wt: 286.77 g/mol
InChI Key: UVUGOJQWNVFTRT-UHFFFAOYSA-N
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Description

Mercury, diisopropyl- is an organomercury compound with the chemical formula ( \text{C}6\text{H}{14}\text{Hg} ). It is a colorless liquid at room temperature and is known for its high toxicity. This compound is primarily used in research settings due to its hazardous nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury, diisopropyl- can be synthesized through the reaction of mercury(II) chloride with isopropylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow (\text{C}_3\text{H}_7)_2\text{Hg} + 2 \text{MgBrCl} ]

Industrial Production Methods

Due to its high toxicity, mercury, diisopropyl- is not produced on an industrial scale. Its synthesis is typically confined to controlled laboratory environments where strict safety protocols are followed.

Chemical Reactions Analysis

Types of Reactions

Mercury, diisopropyl- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form mercury(II) oxide.

    Reduction: It can be reduced to elemental mercury.

    Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide (( \text{HgO} ))

    Reduction: Elemental mercury (( \text{Hg} ))

    Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.

Scientific Research Applications

Mercury, diisopropyl- is primarily used in scientific research due to its toxic nature. Its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a standard in mercury analysis.

    Biology: Studied for its effects on biological systems, particularly its toxicological impact.

    Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its practical applications.

    Industry: Used in small quantities for specialized industrial processes, such as the synthesis of other organomercury compounds.

Mechanism of Action

Mercury, diisopropyl- exerts its effects primarily through the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress, leading to cell damage and apoptosis. The compound also interferes with the function of ion channels and receptors, further contributing to its toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another highly toxic organomercury compound with similar properties.

    Diethylmercury: Similar in structure but with ethyl groups instead of isopropyl groups.

    Diphenylmercury: Contains phenyl groups instead of isopropyl groups.

Uniqueness

Mercury, diisopropyl- is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, it has different steric and electronic properties, affecting its interactions with biological molecules and its overall behavior in chemical reactions.

Properties

IUPAC Name

di(propan-2-yl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUGOJQWNVFTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Hg]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147914
Record name Mercury, diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-39-2
Record name Bis(1-methylethyl)mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercury, diisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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